(3-Methylisoxazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
This compound is a heterocyclic molecule featuring a 3-methylisoxazole-5-yl group linked via a methanone bridge to a piperazine ring, which is further substituted at the 4-position with a 6-(methylthio)benzo[d]thiazol-2-yl moiety. The structural complexity of this molecule arises from the integration of isoxazole, piperazine, and benzothiazole scaffolds, which are known to confer diverse physicochemical and biological properties. The methylthio (-SCH₃) substituent on the benzothiazole ring enhances lipophilicity and may influence metabolic stability or receptor-binding interactions .
Properties
IUPAC Name |
(3-methyl-1,2-oxazol-5-yl)-[4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c1-11-9-14(23-19-11)16(22)20-5-7-21(8-6-20)17-18-13-4-3-12(24-2)10-15(13)25-17/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIWRMZMPYEOHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound contains, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug). These compounds interact with various targets in the body, influencing a range of biological activities.
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities. These activities suggest that the compound could influence multiple biochemical pathways.
Pharmacokinetics
The solubility of thiazole, a component of this compound, in water, alcohol, and ether may influence its bioavailability and pharmacokinetic profile.
Biological Activity
The compound (3-Methylisoxazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its antimicrobial, anticancer, and other pharmacological activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 334.41 g/mol. The structure features a piperazine ring substituted with a benzo[d]thiazole moiety and a methylisoxazole group, which are known to influence its biological activities.
Antimicrobial Activity
Research indicates that derivatives of isoxazole and thiazole compounds often exhibit antimicrobial properties. For instance, studies on related compounds have shown selective antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing less efficacy against Gram-negative strains like Escherichia coli . The minimal inhibitory concentrations (MICs) for these compounds are critical for determining their potential as antimicrobial agents.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 32 |
| Compound B | B. subtilis | 16 |
| Compound C | E. coli | >128 |
Anticancer Activity
The anticancer potential of the compound has been explored in various studies focusing on different cancer cell lines. Compounds with similar structural motifs have demonstrated cytotoxic effects against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells. Specifically, benzothiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | ROS generation |
| PC3 | 10 | Mitochondrial disruption |
Case Studies
- Study on Benzothiazole Derivatives : A study published in Journal of Medicinal Chemistry evaluated a series of benzothiazole derivatives, revealing that modifications at specific positions significantly enhanced their anticancer activity against multiple cell lines . This suggests that similar modifications in our compound could yield enhanced biological activity.
- Antimicrobial Screening : In another study, derivatives were screened for their antibacterial properties using standard strains. The results indicated that certain substitutions led to improved activity against resistant strains, highlighting the importance of structural optimization in drug development .
Mechanistic Insights
The biological activities of the compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Some studies suggest that compounds with similar structures inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, effectively halting their proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Ring
The methylthio group in the target compound distinguishes it from analogs such as (4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone (CAS: 941869-25-6, ). Here, the ethoxy (-OCH₂CH₃) group replaces the methylthio substituent. Key differences include:
- Electronic Effects: The methylthio group is weakly electron-donating (via sulfur’s lone pairs), while ethoxy is strongly electron-donating via oxygen.
- Lipophilicity : The methylthio substituent (logP contribution ~0.6) increases lipophilicity compared to ethoxy (logP ~0.2), which may enhance membrane permeability but reduce aqueous solubility .
Isoxazole Substituent Modifications
The target compound’s 3-methylisoxazole-5-yl group contrasts with unsubstituted isoxazole derivatives like (isoxazol-5-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone (). The methyl group at the 3-position:
- Metabolic Stability: Methyl groups generally reduce oxidative metabolism, which could prolong the compound’s half-life compared to non-methylated analogs .
Core Scaffold Analogues
Compounds such as 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one (Chakib et al., 2010, ) share the benzothiazole motif but differ in the central scaffold (pyrazolone vs. methanone-piperazine). Key contrasts include:
- Synthetic Accessibility : The target compound’s synthesis involves piperazine coupling, which may offer higher yields (e.g., 75–85% in analogs) compared to multi-step pyrazolone syntheses .
Tabulated Comparison of Key Compounds
Research Implications
- Structure-Activity Relationships (SAR) : The methylthio and 3-methylisoxazole groups in the target compound suggest tailored optimization for lipophilicity and metabolic stability, whereas ethoxy analogs may prioritize solubility .
- Biological Targets : Benzothiazole derivatives are associated with kinase inhibition (e.g., JAK2, EGFR) and antimicrobial activity. Substituent variations likely modulate selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
